molecular formula C6H10KNO2S3 B12347032 Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate

Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate

Cat. No.: B12347032
M. Wt: 263.4 g/mol
InChI Key: REMALOBYKCHEPV-UHFFFAOYSA-M
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Description

Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate is a chemical compound with a unique structure that includes a dioxotetrahydrothiophenyl group and a carbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate typically involves the reaction of appropriate thiophene derivatives with carbamodithioate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxotetrahydrothiophenyl group to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted carbamodithioate derivatives.

Scientific Research Applications

Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate include:

  • Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)carbamodithioate
  • Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(propyl)carbamodithioate
  • Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(butyl)carbamodithioate

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. Its methyl group may influence its solubility, stability, and interaction with biological targets differently compared to its ethyl, propyl, or butyl analogs.

Properties

Molecular Formula

C6H10KNO2S3

Molecular Weight

263.4 g/mol

IUPAC Name

potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate

InChI

InChI=1S/C6H11NO2S3.K/c1-7(6(10)11)5-2-3-12(8,9)4-5;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

REMALOBYKCHEPV-UHFFFAOYSA-M

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=S)[S-].[K+]

Origin of Product

United States

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